3-(Ethylsulfanyl)propanal is an organic compound belonging to the class of thioethers and aldehydes. It is a volatile sulfur compound characterized by a pungent, cooked potato-like aroma. [, ] 3-(Ethylsulfanyl)propanal, also known as methional, is a significant aroma compound found in various foods, including cooked potatoes, roasted peanuts, soy sauce, durian fruit, and certain types of coffee. [, , , ] In scientific research, it serves as a valuable tool for studying flavor formation in food chemistry, particularly in processes like thermal processing and fermentation. [, , ]
3-(Ethylsulfanyl)propanal can be sourced from various synthetic methodologies involving propanal derivatives. It is classified under aldehydes, which are characterized by the functional group -CHO. The compound is indexed in chemical databases with the registry number 5454-45-5, facilitating its identification and study within scientific literature.
The synthesis of 3-(Ethylsulfanyl)propanal can be approached through several methods, primarily involving the reaction of propanal with ethyl sulfide or related sulfur-containing compounds. One notable method includes:
The molecular structure of 3-(Ethylsulfanyl)propanal can be described as follows:
3-(Ethylsulfanyl)propanal participates in various chemical reactions typical of aldehydes:
The mechanism of action for 3-(Ethylsulfanyl)propanal primarily revolves around its reactivity as an electrophile due to the polar nature of the carbonyl group:
The physical and chemical properties of 3-(Ethylsulfanyl)propanal are essential for understanding its behavior in various applications:
These properties highlight its potential utility in organic synthesis and flavor formulation.
3-(Ethylsulfanyl)propanal finds applications primarily in:
Research has also explored its role in studying odorant formation in malt extracts, particularly relevant for baking industries. Its unique characteristics make it a valuable compound for both industrial applications and academic research into organic synthesis methodologies.
3-(Ethylsulfanyl)propanal (CAS 5454-45-5) is an aliphatic sulfanyl aldehyde with the molecular formula C₅H₁₀OS and a molar mass of 118.20 g/mol. It belongs to a specialized class of organosulfur compounds characterized by a terminal aldehyde group and a thioether moiety. Unlike its well-studied methyl homologue methional (3-(methylsulfanyl)propanal), this ethyl variant remains underexplored despite its structural significance in flavor chemistry and synthetic applications [2] [7]. Its IUPAC name 3-(ethylsulfanyl)propanal reflects the ethyl group (-CH₂CH₃) attached to the sulfur atom, distinguishing it from methional’s methyl group (-CH₃) [4].
Aliphatic sulfanyl aldehydes are defined by the general formula R-S-CH₂-CH₂-CHO, where R denotes alkyl substituents. 3-(Ethylsulfanyl)propanal exemplifies this class with its ethylsulfanyl (C₂H₅S-) group and propanal backbone. Its classification is further specified by:
Table 1: Taxonomic Positioning of 3-(Ethylsulfanyl)propanal
Classification Level | Characteristics | Homologue Example |
---|---|---|
Parent structure | Aliphatic aldehydes | Hexanal |
Functional subclass | ω-Sulfanyl aldehydes | 4-(Methylsulfanyl)butanal |
Compound-specific | C3-chain + ethylsulfanyl | 3-(Ethylsulfanyl)propanal |
Closest homologue | C3-chain + methylsulfanyl | Methional (3-(methylsulfanyl)propanal) |
Notably, its isomer 3-(ethylsulfanyl)cyclohexanone (CAS 5454-45-5) shares the CAS registry number but possesses a cyclohexanone core, highlighting registry ambiguities in chemical databases [2]. The compound’s structural metrics include:
As a flavor precursor, 3-(ethylsulfanyl)propanal contributes to savory, alliaceous, and potato-like notes in processed foods. Its significance arises from three key aspects:
Though less potent than methional (threshold: 0.4–5.1 ppb), it enhances savory profiles in:
Table 2: Flavor Threshold Comparison of Sulfanyl Aldehydes
Compound | Odor Description | Threshold in Water (ppb) | Key Applications |
---|---|---|---|
3-(Ethylsulfanyl)propanal | Savory, potato-like | Data limited | Malt extracts, baked goods |
Methional (methyl homologue) | Cooked potato, creamy | 0.4–5.1 | Potato snacks, black tea |
3-(Methylthio)-1-propanol | Onion, potato | Not quantified | Fermented foods, fruits |
Produced via nucleophilic addition of ethanethiol to acrolein:$$\ce{C2H5SH + CH2=CH-CHO -> C2H5S-CH2-CH2-CHO}$$This mirrors methional’s synthesis (using CH₃SH) and yields >60% under controlled conditions [2] [5].
Despite structural similarities, 3-(ethylsulfanyl)propanal lacks the extensive research afforded to methional. Critical gaps include:
Table 3: Key Research Questions for Sulfanyl Aldehyde Homologues
Research Domain | Methional (Established) | 3-(Ethylsulfanyl)propanal (Knowledge Gaps) |
---|---|---|
Biosynthetic enzymes | α-Keto acid decarboxylase characterized | Enzyme kinetics unknown |
Thermal decomposition | → Methanethiol + acrolein | Ethyl analogues unconfirmed |
Sensory thresholds | 0.4–5.1 ppb (water) | No published values |
Ecological occurrence | Potato, tea, cheese | Limited reports in plants |
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